molecular formula C8H13N3O B13552468 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal

Cat. No.: B13552468
M. Wt: 167.21 g/mol
InChI Key: QZQJDMGUTNOLMJ-UHFFFAOYSA-N
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Description

Contextualization within Nitrogen Heterocyclic Chemistry and Aldehyde Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with the 1,2,4-triazole (B32235) ring being a particularly prominent scaffold. ijprajournal.commdpi.com These five-membered rings, containing three nitrogen atoms, are key components in a wide array of pharmaceuticals due to their metabolic stability and ability to engage in various biological interactions. nih.govresearchgate.net The chemistry of 1,2,4-triazoles is a mature field, with extensive research into their synthesis and functionalization. mdpi.comresearchgate.net

Aldehyde chemistry, on the other hand, is a cornerstone of organic synthesis. The aldehyde group is highly versatile and participates in a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. chemcess.comfiveable.me Butanal, a four-carbon aldehyde, is a common starting material and intermediate in the chemical industry for the production of alcohols, plasticizers, and polymers. chemicalbook.comwikipedia.org The combination of these two chemical domains in 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanal creates a bifunctional molecule with a rich and varied reactivity profile.

Structural Significance of the 1,2,4-Triazole and Butanal Moieties in Organic Synthesis

The 1,2,4-triazole moiety imparts several important characteristics to a molecule. Its aromatic nature and the presence of multiple nitrogen atoms allow it to act as a ligand for metal ions and to form hydrogen bonds, which is crucial for its biological activity. wikipedia.org The triazole ring is also relatively resistant to metabolic degradation, a desirable property in drug design. nih.gov The ethyl group attached to the nitrogen atom can influence the molecule's solubility and steric properties.

The butanal side chain provides a reactive handle for further chemical modifications. The aldehyde group is readily converted into other functional groups, such as alcohols, carboxylic acids, and amines, allowing for the synthesis of a diverse library of derivatives. chemcess.com Furthermore, the four-carbon chain offers conformational flexibility, which can be important for optimizing interactions with biological targets. The aldol (B89426) condensation of butanal is a well-established industrial process, highlighting the synthetic utility of this moiety. libretexts.org

Overview of Research Trajectories Pertaining to Triazole-Aldehyde Scaffolds

Research into molecules that combine a triazole ring with an aldehyde function, such as this compound, is driven by the quest for new bioactive compounds and functional materials. Historically, the synthesis of C-aldehydes of 1,2,4-triazoles has been challenging, with early attempts often resulting in the isolation of derivatives rather than the free aldehyde. utas.edu.au However, modern synthetic methods are enabling more direct access to these valuable building blocks.

Current research is exploring the use of triazole-aldehyde scaffolds in the development of novel pharmaceuticals. The 1,2,4-triazole core is found in numerous approved drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties. researchgate.netbenthamscience.com The aldehyde group can be used to link the triazole moiety to other molecular fragments or to create prodrugs that release the active compound under specific physiological conditions. Beyond medicine, the unique electronic and coordinating properties of these compounds make them interesting candidates for applications in materials science, such as in the formation of polymers and coordination complexes. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(2-ethyl-1,2,4-triazol-3-yl)butanal

InChI

InChI=1S/C8H13N3O/c1-2-11-8(9-7-10-11)5-3-4-6-12/h6-7H,2-5H2,1H3

InChI Key

QZQJDMGUTNOLMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)CCCC=O

Origin of Product

United States

Synthetic Methodologies for 4 1 Ethyl 1h 1,2,4 Triazol 5 Yl Butanal and Analogues

Strategies for 1,2,4-Triazole (B32235) Ring Construction

Cyclization Reactions Utilizing Hydrazine Derivatives and Amidines

A classical and widely employed method for constructing the 1,2,4-triazole ring involves the cyclization of hydrazine derivatives with amidines. This approach offers a high degree of regioselectivity and tolerance for various functional groups. google.com A common strategy begins with the in situ formation of an amide from a carboxylic acid and an amidine, which then reacts with a monosubstituted hydrazine to cyclize into the 1,3,5-trisubstituted 1,2,4-triazole. google.comchemistrysteps.com

Variations of this method include the use of oxamide-derived amidine reagents, which react efficiently with hydrazine hydrochloride salts to yield 1,5-disubstituted-1,2,4-triazole compounds under very mild conditions. organic-chemistry.org Microwave-assisted synthesis has also been shown to be effective, with substituted 1,2,4-triazoles being formed from hydrazines and formamide without the need for a catalyst. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for 1,2,4-Triazole Synthesis

Reactants Key Conditions Product Type Reference
Carboxylic Acids, Amidines, Hydrazines One-pot, two-step 1,3,5-Trisubstituted-1,2,4-triazoles google.comchemistrysteps.com
Oxamide-derived Amidines, Hydrazine Salts Mild conditions 1,5-Disubstituted-1,2,4-triazoles organic-chemistry.org
Hydrazines, Formamide Microwave irradiation Substituted 1,2,4-triazoles organic-chemistry.org
Secondary Amides, Hydrazides Triflic anhydride activation, microwave 3,4,5-Trisubstituted 1,2,4-triazoles

Multicomponent Reaction Approaches for Triazole Formation

Multicomponent reactions (MCRs) provide an efficient pathway for the synthesis of 1,2,4-triazoles, allowing for the formation of complex molecules in a single step from three or more starting materials. chemistrysteps.com A notable example is a metal-free, base-promoted, three-component reaction that combines 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones to produce 1,2,4-triazole-based hybrids. chemistrysteps.com

Other MCR approaches include an electrochemical reaction of aryl hydrazines, paraformaldehyde, ammonium acetate (B1210297), and an alcohol, which serves as both solvent and reactant. organic-chemistry.org A copper-enabled three-component reaction utilizes 2-diazoacetonitriles, nitriles, and aryldiazonium salts in a [3+2] annulation to regioselectively synthesize 1-aryl-5-cyano-1,2,4-triazoles. isres.org This method is versatile and can be scaled up for gram-scale synthesis. isres.org

Metal-Catalyzed Synthetic Routes for Triazole Scaffolds

Transition metal catalysis offers powerful and versatile methods for the construction of 1,2,4-triazole rings. Copper catalysts are particularly prevalent in these synthetic strategies. isres.org One such method is the copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from two different nitriles and hydroxylamine (B1172632). quora.com This reaction proceeds through the sequential intermolecular addition of hydroxylamine to one nitrile, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization. quora.com

The choice of metal catalyst can also influence the regioselectivity of the reaction. For instance, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, copper(II) catalysis typically yields 1,5-disubstituted 1,2,4-triazoles, whereas silver(I) catalysis selectively produces the 1,3-disubstituted isomers. google.com Other metal catalysts, such as iron(III) chloride (FeCl3), have been used in cascade annulation reactions for the synthesis of trifluoromethyl-substituted 1,2,4-triazoles.

Table 2: Metal-Catalyzed Syntheses of 1,2,4-Triazoles

Catalyst Reactants Key Features Product Type Reference
Copper(II) acetate Nitriles, Hydroxylamine One-pot synthesis Substituted 1,2,4-triazoles quora.com
Copper(II) Isocyanides, Aryl diazonium salts Regioselective 1,5-Disubstituted 1,2,4-triazoles google.com
Silver(I) Isocyanides, Aryl diazonium salts Regioselective 1,3-Disubstituted 1,2,4-triazoles google.com
Iron(III) chloride Trifluoroacetimidoyl chlorides, Hydrazones Cascade annulation 5-Trifluoromethyl-1,2,4-triazoles

Metal-Free Oxidative Cyclization Pathways

In an effort to develop more sustainable synthetic methods, metal-free oxidative cyclization reactions have emerged as an important route to 1,2,4-triazoles. These reactions often utilize readily available and environmentally benign oxidizing agents. For example, iodine can be used to mediate the oxidative cyclization of trifluoroacetimidohydrazides, using a common solvent like N,N-dimethylformamide (DMF) as the carbon source. isres.org

Another approach involves the use of common oxidizing agents such as sodium hypochlorite (NaClO), calcium hypochlorite (Ca(ClO)2), or Dess-Martin periodinane to facilitate the cyclization of 1,2,4-triazenes into 1,2,4-triazoles under mild conditions. Furthermore, electrochemical methods provide a green alternative by enabling the dehydrogenative [3+2] annulation of amines and hydrazones without the need for transition metals or external chemical oxidants. jove.com

Functionalization and Derivatization of the Butanal Moiety

The synthesis of the target compound requires the introduction and potential modification of the butanal side chain attached to the 1,2,4-triazole ring.

Introduction of the Aldehyde Functionality on Alkyl Chains

The aldehyde functional group is a key feature of the target molecule. ncert.nic.in A primary method for introducing this functionality is through the controlled oxidation of a primary alcohol. byjus.comwikipedia.org To prevent over-oxidation to a carboxylic acid, mild oxidizing agents are typically employed. jove.comchemistrysteps.com

Common reagents for this transformation include Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), Dess-Martin Periodinane (DMP), and conditions for Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride. jove.comchemistrysteps.com These methods are effective for converting a precursor such as 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-ol into the desired butanal derivative.

Another synthetic strategy involves the manipulation of unsaturated precursors. For example, a terminal alkene can be converted to an aldehyde via ozonolysis or hydroformylation. chemistrysteps.comchemistryviews.org Hydroformylation involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene. chemistryviews.org Alternatively, a terminal alkyne can undergo hydroboration-oxidation to yield an aldehyde. chemistrysteps.comjove.com

The reduction of carboxylic acid derivatives also provides a viable route to aldehydes. A butanoic acid derivative attached to the triazole ring could be converted to a more reactive species, such as an acid chloride, and then selectively reduced to the aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) or lithium tri-tert-butoxyaluminum hydride. chegg.com

Table 3: Methods for Introducing an Aldehyde Functionality

Method Starting Material Key Reagents Notes Reference
Oxidation Primary Alcohol PCC, PDC, DMP, Swern reagents Prevents over-oxidation to carboxylic acid jove.comchemistrysteps.com
Ozonolysis Terminal Alkene O3, followed by a reducing agent (e.g., Zn, DMS) Cleaves the double bond chemistrysteps.com
Hydroformylation Terminal Alkene CO, H2, metal catalyst Adds a -CHO group and H across the double bond chemistryviews.org
Hydroboration-Oxidation Terminal Alkyne 1. Disiamylborane or 9-BBN 2. H2O2, NaOH Anti-Markovnikov addition of H and OH, tautomerizes to aldehyde chemistrysteps.comjove.com
Reduction Carboxylic Acid Derivative (e.g., Acid Chloride) DIBAL-H, LiAl(OtBu)3H Selective reduction to aldehyde chegg.com

Selective Oxidation and Reduction Strategies in Synthetic Pathways

The synthesis of aldehydes, such as 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanal, often requires carefully controlled oxidation of a primary alcohol or selective reduction of a carboxylic acid or ester. The presence of the 1,2,4-triazole ring, a stable aromatic heterocycle, necessitates the use of reagents that will not affect the ring system. frontiersin.orgnih.gov

Selective Oxidation: The conversion of a precursor alcohol, 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-ol, to the target butanal is a critical step. Common methods for this transformation that are compatible with N-heterocycles include Swern oxidation, Dess-Martin periodinane (DMP), and pyridinium chlorochromate (PCC). These reagents are known for their mild conditions, which prevent over-oxidation to the carboxylic acid and are unlikely to interfere with the triazole moiety.

Selective Reduction: Alternatively, the butanal can be synthesized via the partial reduction of a corresponding carboxylic acid derivative, such as an ester or an acyl chloride. For instance, dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates have been shown to undergo regioselective reduction. mdpi.com The ester group at the C(5) position is more reactive to reducing agents like sodium borohydride (B1222165) than the ester at the C(4) position. mdpi.com This selectivity is influenced by the substituent on the N(1) nitrogen. mdpi.com For a precursor like methyl 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoate, a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures is typically effective for the conversion to the aldehyde without reducing the triazole ring.

Recent advancements have also explored electrochemical methods. An electrochemical dehydrogenative [3+2] annulation has been developed for synthesizing 1,2,4-triazoles from amines and hydrazones, avoiding the need for external chemical oxidants. sioc-journal.cn

Table 1: Comparison of Selective Redox Strategies for Aldehyde Synthesis
StrategyPrecursor Functional GroupTypical Reagent(s)Key Advantages
OxidationPrimary AlcoholDMP, PCC, Swern OxidationMild conditions, high selectivity for aldehyde.
ReductionEster / Carboxylic AcidDIBAL-H, LiAlH(OtBu)₃Good control to prevent over-reduction to alcohol.
ElectrochemicalAmine + HydrazoneElectrolysisAvoids external oxidants, environmentally friendly. sioc-journal.cn

Chemo-Enzymatic Synthesis of Triazole-Containing Structures

The integration of enzymes into synthetic pathways, known as chemo-enzymatic synthesis, offers significant advantages in terms of selectivity and environmental compatibility. While specific enzymatic routes to this compound are not extensively documented, the principles can be applied from broader research on heterocyclic compounds.

Biocatalysis can be particularly useful for selective transformations on side chains without affecting the core heterocyclic structure. nih.gov For instance, alcohol dehydrogenases (ADHs) could be employed for the selective oxidation of the precursor alcohol to the butanal under mild, aqueous conditions. This approach avoids the use of heavy metals or harsh reagents often associated with traditional chemical oxidations. Similarly, carboxylic acid reductases (CARs) could be used for the selective reduction of a butanoic acid precursor. The high chemo- and regioselectivity of enzymes makes them ideal for complex molecules with multiple functional groups.

Green Chemistry Approaches and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on sustainability, a principle that is increasingly applied to the synthesis of N-heterocycles like 1,2,4-triazoles. nih.govnih.gov These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov

Microwave-Assisted Synthesis: One of the most prominent green techniques is the use of microwave irradiation to accelerate reactions. rsc.org The synthesis of 1,2,4-triazole derivatives can be significantly faster under microwave conditions compared to conventional heating, often leading to higher yields and cleaner reactions. rsc.orgscispace.com For example, multicomponent reactions to form the triazole ring can be performed efficiently under solvent-free, microwave-irradiated conditions. nih.gov

Sustainable Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, polyethylene glycol (PEG), or bio-based solvents is a key focus. mdpi.com Many synthetic protocols for N-heterocycles have been adapted to be performed in aqueous media. mdpi.com Furthermore, the development of reusable catalysts, such as solid acid catalysts or metal nanoparticles, aligns with green chemistry principles by reducing waste and improving atom economy. nih.govmdpi.com For instance, copper-based nanoparticles have been used as catalysts in biorenewable solvents for triazole synthesis. nih.gov

Table 2: Overview of Green Chemistry Approaches in Triazole Synthesis
ApproachPrincipleExamples in Triazole SynthesisReference
Microwave-Assisted SynthesisRapid heating, reduced reaction times.Solvent-free synthesis of pyrido-pyrimidine-2-ones/thiones. nih.gov
Sustainable SolventsUse of water, PEG, or bio-based solvents like eucalyptol.Iodine-catalyzed one-pot reactions in water. mdpi.com
Reusable CatalystsMinimizing waste by catalyst recycling.Graphene-oxide based catalysts; Copper nanoparticles. nih.gov
Multicomponent Reactions (MCRs)Combining multiple reactants in one pot.One-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

Reaction Mechanisms and Chemical Reactivity of 4 1 Ethyl 1h 1,2,4 Triazol 5 Yl Butanal

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring

The reactivity of the 1,2,4-triazole ring is characterized by a distinct susceptibility to both electrophilic and nucleophilic attacks, directed at different atoms within the ring. The distribution of electrons within the heterocyclic system renders the nitrogen atoms electron-rich and the carbon atoms electron-deficient. chemicalbook.comnih.gov

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution occurs exclusively at these positions. chemicalbook.comnih.gov In the parent 1H-1,2,4-triazole, protonation readily occurs at the N4 position. chemicalbook.com For 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanal, the N1 position is already substituted with an ethyl group. Therefore, any further electrophilic attack, such as alkylation or acylation, would be directed towards the remaining available pyridine-type nitrogen atoms (N2 or N4). The lone pair of electrons on these nitrogen atoms makes them nucleophilic centers capable of attacking electrophiles. youtube.com

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient (π-deficient) because they are each bonded to two electronegative nitrogen atoms. chemicalbook.comnih.gov This low electron density makes them susceptible to nucleophilic substitution, often proceeding under mild conditions. chemicalbook.comnih.gov In the specific case of this compound, the C5 position is already occupied by the butanal substituent. Therefore, nucleophilic substitution would primarily target the C3 position, assuming a suitable leaving group is present. The triazolium ions, formed by protonation or alkylation of a ring nitrogen, are even more prone to attack by nucleophiles. chemicalbook.com

Reaction TypeReactive SiteRationaleExample Reagents
Electrophilic SubstitutionN2 and N4 atomsHigh electron density and availability of lone pair electrons. chemicalbook.comnih.govAlkyl halides, Acyl chlorides, Protons (H+)
Nucleophilic SubstitutionC3 atom (if substituted with a leaving group)Carbon atoms are π-deficient due to adjacent electronegative nitrogen atoms. chemicalbook.comnih.govAmines, Alkoxides, Thiols researchgate.netresearchgate.net

Aldehyde Group Reactivity: Condensation, Addition, and Rearrangement Reactions

The aldehyde functional group (-CHO) in the butanal side chain is a key center of reactivity, primarily undergoing nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. ncert.nic.in

Condensation Reactions: Aldehydes with α-hydrogens, such as this compound, can undergo base-catalyzed aldol (B89426) condensation. ncert.nic.in In this reaction, an enolate is formed by deprotonation of the α-carbon, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. The initial product is a β-hydroxy aldehyde (an aldol addition product). masterorganicchemistry.com Upon heating, this intermediate can dehydrate to form an α,β-unsaturated aldehyde, the final condensation product. masterorganicchemistry.com

Addition Reactions: The polar carbon-oxygen double bond of the aldehyde is highly susceptible to nucleophilic addition. researchgate.net A wide range of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in

Addition of Water: Water can add to the aldehyde to form an unstable gem-diol (hydrate) in a reversible, acid or base-catalyzed reaction. libretexts.org

Addition of Alcohols: In the presence of an acid catalyst, alcohols add to the aldehyde to form hemiacetals. Further reaction with a second alcohol molecule yields a stable acetal. libretexts.org

Addition of Grignard Reagents: Organometallic reagents like Grignard reagents (R-MgX) add to the aldehyde to produce secondary alcohols after an acidic workup. libretexts.org

Addition of Cyanide: The cyanide ion (CN-), typically from HCN in the presence of a base, adds to form a cyanohydrin. ncert.nic.in

Addition of Amines: Primary amines react to form imines (Schiff bases) through an initial addition to form a hemiaminal, followed by dehydration. libretexts.orgmdpi.com

Rearrangement Reactions: Rearrangement reactions are less common for simple aldehydes compared to other carbonyl compounds. However, specific rearrangements can be induced under certain conditions, though they are not a characteristic feature of the aldehyde group's general reactivity in this molecule.

Reaction ClassSpecific ReactionReagent(s)Product Type
CondensationAldol CondensationBase (e.g., NaOH), Heatα,β-Unsaturated Aldehyde
AdditionHydrationH₂O (acid or base catalyzed)Gem-diol (Hydrate) libretexts.org
Acetal Formation2 eq. ROH, H⁺ catalystAcetal libretexts.org
Grignard Reaction1. R-MgX; 2. H₃O⁺Secondary Alcohol libretexts.org
Cyanohydrin FormationHCN, Base catalystCyanohydrin ncert.nic.in
Imine FormationR-NH₂, H⁺ catalystImine (Schiff Base) libretexts.orgmdpi.com

Tautomerism and Isomerism of the 1,2,4-Triazole Core and its Impact on Reactivity

Tautomerism is a critical feature of the 1,2,4-triazole ring system, where protons can migrate between the nitrogen atoms, leading to different isomeric forms that exist in a dynamic equilibrium. ijsr.net The unsubstituted 1,2,4-triazole exists in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. chemicalbook.comijsr.net Studies have shown that the 1H tautomer is generally the more stable form. nih.govijsr.net

In this compound, the presence of the ethyl group at the N1 position prevents the typical 1H/4H tautomerism involving this nitrogen. The structure is fixed as a 1-substituted 1,2,4-triazole. However, understanding the tautomerism of the parent ring is crucial as it underlies the differential reactivity of the nitrogen atoms. For instance, in an unsubstituted triazole, alkylation reactions can lead to a mixture of N1 and N4 substituted products, with the ratio depending on the reaction conditions and the specific tautomer present. chemicalbook.com

The existence of different tautomers directly impacts the molecule's reactivity. researchgate.net Each tautomer presents a unique set of nucleophilic and electrophilic centers. For example, the nucleophilicity of the different nitrogen atoms can vary between tautomers, influencing the outcome of reactions with electrophiles. acs.org While the N1-ethyl group in the title compound limits tautomeric possibilities, the electronic properties and reactivity of the remaining N2 and N4 atoms are still a consequence of the fundamental electronic structure that gives rise to tautomerism in the parent system.

Property1H-1,2,4-triazole4H-1,2,4-triazole
StructureProton on N1Proton on N4
Relative StabilityMore stable nih.govijsr.netLess stable ijsr.net
Key FeatureContains a pyrrole-type (-NH-) nitrogen and two pyridine-type (=N-) nitrogens.Contains a pyrrole-type (-NH-) nitrogen and two pyridine-type (=N-) nitrogens.
Impact on ReactivityInfluences site of electrophilic attack (alkylation, protonation). chemicalbook.comEquilibrium with 1H form dictates product distribution in many reactions. nih.gov

Mechanistic Studies of Triazole-Aldehyde Forming Reactions

The synthesis of substituted 1,2,4-triazoles can be achieved through various established methods, often involving cyclization reactions. The formation of this compound would likely involve a multi-step synthesis that builds the substituted triazole ring and then introduces or modifies the butanal side chain.

One plausible mechanistic pathway involves the construction of the 1-ethyl-1,2,4-triazole (B97956) core followed by C-alkylation. For instance, a common route to 1,2,4-triazoles is the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833), which then reacts with a second nitrile in the presence of a copper catalyst, followed by intramolecular cyclization. nih.gov

A potential synthesis for a triazole-aldehyde could start from a precursor molecule containing the butanal chain (or a protected version of it) and then constructing the triazole ring around it. For example, a reaction could involve the cyclization of an acyl hydrazide derivative. A plausible mechanism for forming a 3,5-disubstituted-1,2,4-triazole is outlined below, which could be adapted for the target molecule.

Plausible Mechanistic Steps for Triazole Formation:

Amidine Formation: A nitrile reacts with an amine source (like hydroxylamine) to form an amidine or amidoxime intermediate.

Nucleophilic Attack: This intermediate performs a nucleophilic attack on a second activated carbonyl or nitrile species.

Cyclization: An intramolecular nucleophilic attack, typically by a nitrogen atom, on a carbon atom leads to the formation of the five-membered ring.

Dehydration/Oxidation: The cyclized intermediate undergoes a loss of water (dehydration) or an oxidation step to achieve the stable, aromatic 1,2,4-triazole ring. frontiersin.org

StepGeneral MechanismKey IntermediateNotes
1Initial nucleophilic additionAmidoxime or Acyl hydrazideForms the initial N-N or C-N bond required for the ring. nih.gov
2Second addition/substitutionLinear precursorIncorporates the second carbon atom of the triazole ring. frontiersin.org
3Intramolecular CyclizationDihydro-1,2,4-triazole derivativeA nitrogen nucleophile attacks a carbon electrophile to close the ring. frontiersin.org
4Aromatization1,2,4-Triazole ringOften involves loss of H₂O or H₂ to achieve aromatic stability. frontiersin.org

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is influenced by both the triazole ring and the aldehyde group.

Stability of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring is an aromatic system, which confers significant stability. ijsr.net The delocalization of 6π electrons over the five-membered ring makes it resistant to many chemical conditions. researchgate.net Triazole derivatives often exhibit high thermal stability. researchgate.net However, they can be susceptible to degradation under harsh conditions such as strong oxidizing agents or high-intensity UV light (photolysis), which can lead to ring opening. researchgate.net The degradation of triazole fungicides in the environment, for example, can be affected by pH and photocatalysis. nih.gov

Stability of the Aldehyde Group: The aldehyde group is significantly more reactive and prone to degradation.

Oxidation: Aldehydes are easily oxidized to carboxylic acids, even by mild oxidizing agents such as air (auto-oxidation).

Reduction: The aldehyde can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Polymerization: In the presence of acid or base catalysts, aldehydes can undergo polymerization.

Decarbonylation: At very high temperatures, aldehydes can lose carbon monoxide.

Under typical storage conditions, the primary degradation pathway for this compound would likely involve the oxidation of the aldehyde group to the corresponding carboxylic acid, 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoic acid. The stability is also pH-dependent; strongly acidic or basic conditions could catalyze reactions at the aldehyde group or potentially affect the triazole ring over long periods. nih.gov

ConditionAffected GroupPotential Degradation PathwayPrimary Product
Oxidative (e.g., air, KMnO₄)AldehydeOxidation4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanoic acid
Reductive (e.g., NaBH₄)AldehydeReduction4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-1-ol
Strong Acid (H⁺) / HeatAldehydePolymerization / CondensationPolymeric materials or condensation products
Strong Base (OH⁻) / HeatAldehydeAldol CondensationSelf-condensation product
UV Light / PhotocatalystTriazole Ring / AldehydePhotodegradation / Ring Cleavage researchgate.netnih.govVarious smaller fragments

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation (e.g., 1D and 2D NMR, including ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would provide a complete picture of the atomic connectivity of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanal.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aldehyde proton (CHO) would be the most downfield signal, typically appearing between 9-10 ppm, and would likely be a triplet due to coupling with the adjacent CH₂ group. docbrown.info The protons of the ethyl group attached to the triazole nitrogen would present as a quartet (CH₂) and a triplet (CH₃). The single proton on the triazole ring would appear as a sharp singlet in the aromatic region. The protons of the butyl chain would exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the triazole ring and the aldehyde group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield, typically in the range of 190-215 ppm. docbrown.infolibretexts.org The two carbons of the triazole ring would have distinct chemical shifts, as would the carbons of the ethyl group and the butanal chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. docbrown.info

Predicted NMR Data:

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
Triazole-H~8.0 - 8.5s (singlet)~145 - 155
CHO~9.7 - 9.8t (triplet)~200 - 205
N-CH₂-CH₃~4.1 - 4.4q (quartet)~40 - 45
N-CH₂-CH₃~1.4 - 1.6t (triplet)~14 - 16
Triazole-C-CH₂~2.9 - 3.2t (triplet)~25 - 30
-CH₂-CH₂-CHO~2.0 - 2.3sextet~20 - 25
-CH₂-CHO~2.5 - 2.7t (triplet)~45 - 50
Triazole-C5--~150 - 160

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy (FT-IR), Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band for the aldehyde carbonyl (C=O) stretch, expected between 1720-1740 cm⁻¹. libretexts.orgorgchemboulder.comopenstax.org Another key diagnostic feature for the aldehyde would be two moderate C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. orgchemboulder.comlibretexts.org Characteristic absorptions for the 1,2,4-triazole (B32235) ring, including C=N and N-N stretching vibrations, would be expected in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov C-H stretching vibrations from the ethyl and butyl groups would appear in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=N and C=C ring stretching modes of the triazole are typically strong in the Raman spectrum. aip.orgaip.orgresearchgate.net The symmetric C=O stretch of the aldehyde would also be visible. royalsocietypublishing.orgresearchgate.netresearching.cn The aliphatic C-H stretching and bending modes would also produce characteristic signals.

Predicted Vibrational Frequencies:

Table 2. Predicted Principal FT-IR and Raman Bands for this compound.
Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)Intensity
C-H Stretch (Alkyl)2850 - 30002850 - 3000Medium-Strong
C-H Stretch (Aldehyde)~2720, ~2820~2720, ~2820Medium
C=O Stretch (Aldehyde)1720 - 17401720 - 1740Strong
C=N Stretch (Triazole)1500 - 16001500 - 1600Medium-Strong
Triazole Ring Vibrations1000 - 14001000 - 1400Medium-Strong
C-N Stretch1250 - 13501250 - 1350Medium

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment (e.g., ESI-MS/MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₈H₁₃N₃O).

Fragmentation Pattern: Upon ionization (e.g., by electron impact), the molecular ion would undergo fragmentation. Key fragmentation pathways for aldehydes include α-cleavage (loss of the CHO group or the H atom from the aldehyde) and McLafferty rearrangement if a γ-hydrogen is present, which is the case here. jove.commiamioh.edulibretexts.org The 1,2,4-triazole ring is relatively stable but can also fragment through characteristic pathways, often involving the loss of N₂ or HCN moieties. researchgate.nettandfonline.comcdnsciencepub.com The ethyl group can be lost as an ethene radical.

Predicted Mass Spectrometry Fragments:

Table 3. Predicted Key Fragments in the Mass Spectrum of this compound (Molecular Weight: 167.21 g/mol).
Predicted m/zPossible Fragment IonFragmentation Pathway
167[M]⁺Molecular Ion
166[M-H]⁺α-cleavage of aldehyde H
139[M-C₂H₄]⁺Loss of ethene from ethyl group
138[M-CHO]⁺α-cleavage of formyl radical
111[C₄H₅N₃]⁺McLafferty rearrangement product (triazole ring with vinyl group)
96[C₄H₆N₃]⁺Cleavage of the butyl chain at the β-position
83[C₃H₅N₃]⁺Ethyl-triazole cation

Chromatographic Methods for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin Layer Chromatography (TLC))

Chromatographic techniques are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Given the polarity of the triazole and aldehyde functional groups, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. nih.gov A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely provide good separation. nih.govnih.govtandfonline.com Detection could be achieved using a UV detector, as the triazole ring is expected to have a UV chromophore. Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative for this polar compound. helixchrom.com

Gas Chromatography (GC): GC could be used, but the polarity and thermal stability of the compound must be considered. The aldehyde group might be prone to degradation or unwanted reactions at high injector temperatures. researchgate.net The retention time would depend on the column's stationary phase and the temperature program. The use of a polar capillary column would be appropriate. Derivatization of the aldehyde group can improve thermal stability and chromatographic behavior. sigmaaldrich.comjst.go.jp

Thin Layer Chromatography (TLC): TLC is a quick and valuable tool for monitoring reaction progress and determining appropriate solvent systems for column chromatography purification. A silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The spots would be visualized under UV light.

X-ray Crystallography for Solid-State Structure Determination

If a single crystal of sufficient quality can be grown, single-crystal X-ray crystallography provides the definitive solid-state structure. This technique would confirm the connectivity established by NMR and provide precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the three-dimensional conformation of the molecule in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. While no structure has been reported for this specific molecule, numerous crystal structures of substituted 1,2,4-triazoles exist in the literature, providing a basis for understanding the expected geometry of the heterocyclic core.

Advanced Derivatization Strategies for Analytical Detection

For certain analytical applications, especially for trace-level quantification, derivatization of the aldehyde functional group can significantly enhance detection sensitivity and selectivity.

A common strategy is the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction produces a stable, brightly colored 2,4-dinitrophenylhydrazone derivative. This derivative exhibits strong UV-Vis absorbance at a longer wavelength than the parent aldehyde, making it ideal for highly sensitive quantification by HPLC-UV/Vis. nih.gov

For GC analysis, aldehydes can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comjst.go.jp The resulting PFBHA-oxime is more volatile and thermally stable than the parent aldehyde. Crucially, the polyfluorinated tag makes the derivative highly sensitive to electron capture detection (ECD), a very selective and sensitive GC detection method.

Theoretical and Computational Studies of 4 1 Ethyl 1h 1,2,4 Triazol 5 Yl Butanal

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Optimization

No specific studies using DFT to optimize the molecular geometry and electronic structure of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanal were found. This type of analysis is commonly performed for related triazole structures to determine minimum energy conformations and various thermochemical quantities, typically using basis sets like B3LYP/6-311G(d,p). nih.govresearchgate.net

Specific HOMO and LUMO energy values and orbital diagrams for this compound are not available. FMO analysis is crucial for understanding a molecule's reactivity, with the HOMO indicating the ability to donate an electron and the LUMO indicating the ability to accept an electron. youtube.comscribd.com The energy gap between HOMO and LUMO is a key indicator of molecular stability. dnu.dp.ua

An MEP map for this compound could not be located. MEP analysis is used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov Generally, in similar heterocyclic compounds, negative potential (red/yellow regions) is localized over electronegative atoms like nitrogen and oxygen, indicating sites for electrophilic attack, while positive potential (blue regions) is found around hydrogen atoms. nih.govresearchgate.net

Calculated values for electronegativity (χ), hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω) for this compound are not documented in the search results. These descriptors are derived from HOMO and LUMO energies and provide quantitative insight into the chemical reactivity and stability of a molecule. nih.govcore.ac.uk

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

There are no specific published quantum chemical calculations predicting the spectroscopic parameters (such as IR, Raman, ¹H-NMR, and ¹³C-NMR) for this compound. Such calculations, often performed using methods like GIAO (Gauge-Independent Atomic Orbital), are used to correlate theoretical data with experimental spectroscopic results for structural confirmation. researchgate.netnih.govresearchgate.net

Modeling of Tautomeric Equilibria and Conformational Preferences

Specific modeling studies on the tautomeric equilibria and conformational preferences of this compound were not found. The 1,2,4-triazole (B32235) ring can exhibit tautomerism, and computational chemistry is often employed to determine the relative stability of different tautomers and conformers in various environments. mdpi.commdpi.comnih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

A Hirshfeld surface analysis to investigate intermolecular interactions for this compound has not been reported. This analysis is used to visualize and quantify intermolecular contacts, such as hydrogen bonds and π-π stacking, which govern the crystal packing of molecules. mdpi.comnih.govnih.gov In related triazole crystals, N-H···N, C-H···O, and C-H···N hydrogen bonds are common features that stabilize the supramolecular structure. nih.govnih.gov

Applications As a Synthetic Building Block and Precursor Chemistry

Role in the Formation of Complex Heterocyclic Systems and Fused Rings

The bifunctional nature of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanal makes it a valuable precursor for the synthesis of complex heterocyclic and fused-ring systems. The aldehyde moiety can participate in a variety of cyclization and condensation reactions. For instance, reactions with dinucleophiles can lead to the formation of new heterocyclic rings appended to the triazole core.

1,2,4-Triazole (B32235) derivatives are known to be key intermediates in the synthesis of fused heterocyclic systems such as triazolo[3,4-b] nepjol.infomdpi.comresearchgate.netthiadiazoles or triazolo[3,4-b] nepjol.infomdpi.combenzoxazoles. mdpi.comnih.gov The aldehyde group in this compound can be converted into other functional groups that facilitate intramolecular cyclization, potentially involving the nitrogen atoms of the triazole ring to form fused bicyclic structures. Such fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov

Derivatization to Schiff Bases, Imines, and Related Nitrogen-Containing Compounds

The aldehyde functional group is highly susceptible to condensation reactions with primary amines to form imines, commonly known as Schiff bases. nepjol.infonih.gov This reaction is a fundamental transformation in organic synthesis, providing a straightforward method to introduce new nitrogen-containing functionalities.

The general reaction involves the acid-catalyzed condensation of this compound with a primary amine (R-NH₂), as depicted below:

General reaction for Schiff base formationFigure 1: General reaction scheme for the formation of Schiff bases from this compound.

These resulting Schiff bases are not merely derivatives but are themselves versatile intermediates. The imine bond can be reduced to form stable secondary amines or can act as an electrophile in reactions with nucleophiles. Schiff bases incorporating a 1,2,4-triazole moiety have been extensively studied for their wide range of biological activities, including antimicrobial and anticancer properties. eurjchem.compensoft.net The synthesis of such derivatives from the target butanal would be a direct pathway to novel bioactive compounds. nepjol.info

Table 1: Potential Schiff Base Derivatives and Their Precursors This table is illustrative, based on common reactions for aldehydes.

Product (Schiff Base) Amine Precursor Potential Application Area
N-aryl-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-1-imine Substituted Anilines Medicinal Chemistry, Ligand Synthesis
N-alkyl-4-(1-ethyl-1H-1,2,4-triazol-5-yl)butan-1-imine Alkylamines Synthetic Intermediates
Hydrazone Derivatives Hydrazine or substituted hydrazines Precursors for further heterocycle synthesis

Utility in Material Science Applications (e.g., Ligand Design for Coordination Chemistry, Polymer Chemistry)

Heterocyclic compounds containing nitrogen, such as 1,2,4-triazoles, are excellent ligands for coordinating with metal ions. The nitrogen atoms of the triazole ring possess lone pairs of electrons that can form stable coordination complexes with various transition metals. researchgate.net The structure of this compound allows for its derivatization into multidentate ligands.

For example, conversion of the aldehyde group into an imine with a pendant donor group (e.g., pyridine (B92270) or another heterocycle) would create a multidentate ligand capable of forming stable chelates with metal ions. nih.gov These coordination complexes have applications in catalysis, sensing, and the development of novel materials with specific magnetic or optical properties. researchgate.netmdpi.com The alkyl chain separating the triazole and the derivatized functional group provides flexibility, which can influence the geometry and stability of the resulting metal complexes.

In polymer chemistry, the aldehyde functionality can be utilized in polymerization reactions, such as condensation polymerization with suitable co-monomers, to incorporate the 1,2,4-triazole moiety into a polymer backbone. This could impart specific properties to the material, such as thermal stability, coordination capacity, or biological activity.

Precursor in Cascade Reactions and Multistep Organic Transformations

Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer an efficient approach to complex molecules. The aldehyde and triazole functionalities within this compound make it a suitable candidate for designing such reaction sequences.

A hypothetical cascade could be initiated at the aldehyde group, for instance, through a Knoevenagel condensation, followed by an intramolecular cyclization or cycloaddition involving the triazole ring or a substituent introduced in the first step. researchgate.net Such one-pot syntheses are highly valued for their atom economy and efficiency. researchgate.net

Furthermore, this compound serves as a precursor in multistep syntheses. The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol. Each of these new derivatives—the acid, alcohol, and the previously mentioned imines and secondary amines—opens up new avenues for further functionalization, acting as key intermediates in the construction of more complex target molecules. A related compound, 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde, is noted for its role as a key intermediate in synthesizing fungicides and pharmaceuticals, highlighting the utility of this structural motif in multistep transformations. chemimpex.com

Molecular Interactions and Biological Relevance Non Clinical Focus

In Vitro Binding Studies with Model Biomolecules (e.g., Bovine Serum Albumin (BSA) Interactions)

Bovine Serum Albumin (BSA) is a standard model protein used to study the binding affinity and pharmacokinetic properties of small molecules. Such studies provide insight into how a compound might be distributed and transported in a biological system. However, a comprehensive search of scientific literature has yielded no published in vitro binding studies investigating the interaction between 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal and Bovine Serum Albumin. Consequently, data on binding constants (Ka), quenching mechanisms, and thermodynamic parameters for this specific interaction are not available.

Molecular Docking Investigations with Protein Targets and Enzyme Active Sites (e.g., 5-lipoxygenase, glycogen (B147801) phosphorylase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and mode of action of a small molecule with a protein or enzyme active site.

Despite the known inhibitory activity of some triazole derivatives against enzymes like 5-lipoxygenase (a key enzyme in the biosynthesis of leukotrienes) and glycogen phosphorylase (a crucial enzyme in glucose metabolism), no molecular docking studies specifically investigating the interaction of this compound with these or any other protein targets have been published. Therefore, there is no data available on its theoretical binding affinity, binding energy, or the specific amino acid residues it might interact with within the active sites of these enzymes.

Fundamental Studies on Molecular Recognition and Ligand-Receptor Interactions

Understanding the fundamental principles of molecular recognition involves studying the non-covalent interactions (such as hydrogen bonding, hydrophobic interactions, and van der Waals forces) that govern the binding of a ligand to its receptor. While the structural features of this compound—namely the nitrogen atoms of the triazole ring and the oxygen of the aldehyde group—suggest it could act as both a hydrogen bond donor and acceptor, no fundamental studies on its specific molecular recognition properties have been documented. There is a lack of experimental or theoretical data detailing its specific ligand-receptor interaction profile.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes for Specific Isomers

The development of synthetic methods for 1,2,4-triazole (B32235) derivatives is a subject of ongoing interest. frontiersin.org While general methods like the Einhorn–Brunner or Pellizzari reactions exist for forming the triazole ring, future research should focus on developing highly efficient and regioselective routes to synthesize specific isomers of 4-(1-Ethyl-1h-1,2,4-triazol-5-yl)butanal. wikipedia.org The butanal moiety is susceptible to side reactions, necessitating the use of protective group strategies or milder reaction conditions.

Future synthetic efforts could explore one-pot, multi-component reactions to improve efficiency and reduce waste. nih.govresearchgate.net For instance, a convergent synthesis could be designed where the ethylated triazole core and the butanal side chain are brought together in the final steps. Research into microwave-assisted organic synthesis (MAOS) could also be beneficial, potentially reducing reaction times and improving yields. nih.gov A key challenge will be the selective synthesis of the 1,5-disubstituted triazole isomer over other possible regioisomers.

A hypothetical comparison of a traditional multi-step synthesis versus a potential novel one-pot synthesis is presented in Table 1.

| Key Intermediates | N-ethylhydrazine, Formamide derivatives | In-situ generated imine/hydrazone |

Advanced Computational Modeling for Predictive Reactivity and Mechanism Elucidation

Computational chemistry offers powerful tools for predicting the reactivity and elucidating the reaction mechanisms of novel compounds. researchgate.net For this compound, Density Functional Theory (DFT) calculations could be employed to model its electronic structure, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential map. This would provide insights into the most reactive sites of the molecule, such as the aldehyde carbonyl group, the triazole nitrogen atoms, and potentially the alpha-protons of the butanal chain.

Furthermore, computational modeling can be used to simulate reaction pathways for the synthesis of this compound, helping to optimize reaction conditions and predict the formation of byproducts. researchgate.net For example, modeling the transition states for the cyclization step in the triazole ring formation could reveal the factors that control the regioselectivity of the reaction.

Table 2 outlines potential computational studies and their expected outcomes.

Table 2: Proposed Computational Studies

Computational Method Focus of Study Predicted Outcome
DFT (B3LYP/6-31G)* Molecular geometry and electronic properties Identification of reactive sites; prediction of spectral data (IR, NMR)
Transition State Theory Mechanism of triazole ring formation Elucidation of regioselectivity; prediction of activation energies
Molecular Dynamics Solvation effects and conformational analysis Understanding solvent influence on reactivity and isomer stability

| QSAR Modeling | Correlation of structure with potential activity | Guiding the design of derivatives with specific properties nih.gov |

Exploration of Supramolecular Chemistry and Self-Assembly Based on the Compound

The 1,2,4-triazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, making it a valuable building block in supramolecular chemistry. nih.gov The presence of both a hydrogen bond acceptor (the triazole ring) and a potentially reactive handle (the butanal group) in this compound makes it an interesting candidate for the construction of novel supramolecular assemblies.

Future research could investigate the self-assembly of this compound in different solvents and in the presence of various guest molecules. The aldehyde group could be used to form dynamic covalent bonds, leading to the formation of macrocycles or polymers. Additionally, the triazole moiety could be used to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties. nih.gov

Innovative Applications in Chemical Biology and Research Tool Development (non-clinical)

While excluding clinical applications, this compound and its derivatives could be developed as valuable research tools in chemical biology. The aldehyde functionality is a versatile reactive group that can be used for bioconjugation. For example, it can be reacted with molecules containing aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.

This reactivity could be exploited to design chemical probes for studying biological systems. For instance, the compound could be functionalized with a fluorescent dye or a biotin (B1667282) tag, allowing for the labeling and visualization of specific biomolecules or cellular structures. The triazole core itself is a known pharmacophore that can interact with biological receptors, and this property could be harnessed to develop probes with high affinity and specificity. nih.gov

Design and Synthesis of Chirally Pure Derivatives and their Stereochemical Studies

The introduction of chirality into 1,2,4-triazole derivatives can have a profound impact on their chemical and biological properties. Future research should focus on the design and synthesis of chirally pure derivatives of this compound. This could be achieved by introducing a stereocenter into the butanal side chain or by using chiral auxiliaries during the synthesis.

For example, stereoselective reduction of the aldehyde group would lead to a chiral alcohol, which could serve as a precursor for a variety of other chiral derivatives. The synthesis of enantiomerically pure forms of these compounds would allow for detailed stereochemical studies to understand how the three-dimensional arrangement of atoms influences their properties and interactions.

Key areas for investigation in this context are summarized in Table 3.

Table 3: Stereochemical Research Avenues

Research Area Methodology Objective
Asymmetric Synthesis Use of chiral catalysts or auxiliaries To produce enantiomerically pure derivatives
Chiral Chromatography Separation of enantiomers on a chiral stationary phase To determine enantiomeric excess and isolate pure enantiomers
Circular Dichroism (CD) Spectroscopy Analysis of the differential absorption of circularly polarized light To determine the absolute configuration of chiral centers

| X-ray Crystallography | Determination of the three-dimensional structure of single crystals | To unambiguously assign the stereochemistry of chiral derivatives |

Q & A

Q. What are the recommended synthetic routes for 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)butanal, and how can reaction efficiency be optimized?

The synthesis of triazole derivatives like this compound typically involves nucleophilic substitution or condensation reactions. A common strategy is to functionalize the triazole ring at the 5-position with an aldehyde-bearing side chain. For example, reacting 1-ethyl-1H-1,2,4-triazole with a butanal precursor under basic conditions (e.g., K₂CO₃ in DMF) may yield the target compound. Optimization includes:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) can enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates .
  • Monitoring : Use TLC or HPLC to track intermediates and ensure completion .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (~9-10 ppm) and triazole ring structure .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for visualization .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound?

Crystallography is essential for confirming stereochemistry and bond connectivity. Challenges include:

  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement to handle twinning .
  • Disorder modeling : Apply restraints in SHELX to model disordered aliphatic chains or solvent molecules .
  • Validation tools : Check data quality with R-factors and residual electron density maps in WinGX .

Q. What methodologies are suitable for studying the reactivity of the aldehyde group in this compound?

The aldehyde group can undergo nucleophilic additions or oxidations. Key approaches:

  • Schiff base formation : React with primary amines (e.g., aniline) under mild acidic conditions; monitor via ¹H NMR for imine proton shifts (~8 ppm) .
  • Oxidation to carboxylic acid : Use KMnO₄ or Ag₂O in aqueous acetone; quantify conversion via titration or LC-MS .
  • Protection strategies : Employ acetal formation (e.g., ethylene glycol) to stabilize the aldehyde during multi-step syntheses .

Q. How can computational chemistry predict the biological activity of this compound?

Triazole derivatives often target enzymes or receptors. Computational methods include:

  • Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 (relevant for antifungal activity) .
  • QSAR modeling : Correlate aldehyde hydrophobicity with membrane permeability using Molinspiration or COSMO-RS .
  • MD simulations : Assess stability of ligand-protein complexes in GROMACS .

Methodological Challenges and Solutions

Q. How to address discrepancies in spectroscopic data during structural validation?

  • Contradictory NMR peaks : Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomerism in the triazole ring .
  • Mass spectral anomalies : Check for in-source fragmentation or adduct formation (e.g., Na⁺/K⁺) .
  • X-ray vs. NMR conflicts : Prioritize crystallographic data for bond lengths/angles, as NMR may average dynamic conformers .

Q. What strategies improve the yield of this compound in scaled-up syntheses?

  • Flow chemistry : Enhance heat/mass transfer for exothermic reactions .
  • Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) .
  • Catalyst recycling : Immobilize metal catalysts on silica to reduce costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.